Product packaging for GRL-8234(Cat. No.:)

GRL-8234

Cat. No.: B1263897
M. Wt: 658.8 g/mol
InChI Key: HIQWWDCRULXYDF-SWROZOJRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of β-Secretase 1 (BACE1) in Amyloid-β Pathogenesis

The formation of Aβ peptides is a proteolytic process involving the sequential cleavage of the Amyloid Precursor Protein (APP). β-Secretase 1 (BACE1), also known as aspartyl protease 2 (Asp 2) or memapsin 2, is the enzyme that initiates this process nih.govnih.govdovepress.comnih.gov. BACE1 cleaves APP at the β-site, producing a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99) dovepress.comresearchgate.net. The subsequent cleavage of C99 by γ-secretase releases the Aβ peptide dovepress.comresearchgate.netbenthamscience.com. This pathway, initiated by BACE1, is referred to as the amyloidogenic pathway dovepress.commdpi.com. Elevated levels of BACE1 protein and enzymatic activity have been observed in the brains of individuals with AD dovepress.comjneurosci.org. This increase in BACE1 is believed to contribute to the overproduction and accumulation of Aβ, playing an early role in AD pathogenesis nih.govjneurosci.org.

Strategic Rationale for BACE1 Inhibition in Neurodegenerative Disorders

Given BACE1's critical role as the rate-limiting enzyme in the production of Aβ, inhibiting its activity has emerged as a significant therapeutic strategy for AD dovepress.comresearchgate.netbenthamscience.comdzne.defrontiersin.orgfrontiersin.orgrfmh.orgingentaconnect.com. The rationale is that reducing BACE1 activity would decrease Aβ generation, thereby preventing or slowing the formation of amyloid plaques and their associated neurotoxic effects nih.govnih.govbenthamscience.comdzne.defrontiersin.org. Studies using BACE1 knockout mice have demonstrated a significant reduction in Aβ levels and a lack of AD-associated pathologies, including amyloid plaque formation and certain cognitive deficits, further supporting BACE1 as a viable therapeutic target nih.govnih.goveneuro.org.

Overview of GRL-8234 as a Potent β-Secretase Inhibitor

This compound is a small-molecule compound that has been investigated as a potent inhibitor of BACE1 dovepress.comfrontiersin.orgrfmh.orgingentaconnect.compatsnap.comresearchgate.netosti.gov. It is described as a hydroxyethylamine isostere dovepress.com. Research has focused on characterizing its inhibitory activity against BACE1 and evaluating its potential to reduce Aβ levels and ameliorate cognitive deficits in preclinical models of AD dovepress.comnih.govrfmh.orgingentaconnect.comresearchgate.netmdpi.comnih.gov. This compound has demonstrated high potency against BACE1 in vitro and in cellular assays, along with selectivity over related aspartic proteases such as BACE2 and cathepsin D dovepress.comresearchgate.netosti.gov. Furthermore, studies have indicated that this compound can penetrate the brain, a crucial property for a compound targeting central nervous system disorders like AD dovepress.comresearchgate.netnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42N4O6S B1263897 GRL-8234

Properties

Molecular Formula

C36H42N4O6S

Molecular Weight

658.8 g/mol

IUPAC Name

3-N-[(2S,3R)-3-hydroxy-4-[(3-methoxyphenyl)methylamino]-1-phenylbutan-2-yl]-5-[methyl(methylsulfonyl)amino]-1-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C36H42N4O6S/c1-25(28-15-9-6-10-16-28)38-35(42)29-20-30(22-31(21-29)40(2)47(4,44)45)36(43)39-33(19-26-12-7-5-8-13-26)34(41)24-37-23-27-14-11-17-32(18-27)46-3/h5-18,20-22,25,33-34,37,41H,19,23-24H2,1-4H3,(H,38,42)(H,39,43)/t25-,33+,34-/m1/s1

InChI Key

HIQWWDCRULXYDF-SWROZOJRSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNCC4=CC(=CC=C4)OC)O

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)NC(CC3=CC=CC=C3)C(CNCC4=CC(=CC=C4)OC)O

Synonyms

GRL 8234
GRL-8234
GRL8234

Origin of Product

United States

Detailed Research Findings on Grl 8234

Original Synthetic Approaches for Hydroxyethylamine Isosteres

Hydroxyethylamine (HEA) isosteres are crucial structural motifs in the design of inhibitors for aspartyl proteases, mimicking the tetrahedral intermediate formed during peptide bond cleavage. Various synthetic strategies have been developed to construct this core structure. Early approaches often involved the reaction of epoxides with amines or the reductive amination of α-hydroxy ketones.

More advanced and stereocontrolled syntheses have also been reported. One such approach involves the stereocontrolled synthesis of enantiopure hydroxyethylamine isosteres via chiral sulfoxide (B87167) chemistry. This method utilizes the reaction of lithiated β-sulfinylethylamines with N-Cbz-imines, generated in situ from α-amino-sulfones, to afford 2-sulfinyl-1,3-diamines. These intermediates are then subjected to a nonoxidative Pummerer reaction to produce the target hydroxyethylamine isosteres with control over stereochemistry cnr.it. Other methodologies have explored the use of reactions like the aza-Payne rearrangement and O,N-acyl transfer reactions for the synthesis of hydroxyethylamine dipeptide isosteres rsc.org. The synthesis of this compound itself has been described using previously established procedures for this class of compounds nih.gov.

Structure-Based Design Principles Employed in this compound Development

The development of this compound was heavily guided by structure-based design (SBD), leveraging the three-dimensional structure of the target enzyme, BACE-1 (also known as memapsin 2). BACE-1 is an aspartyl protease, and inhibitors incorporating hydroxyethylamine isosteres are designed to mimic the transition state of the enzymatic reaction, facilitating tight binding to the active site.

Structure-based design principles allowed for the rational modification of chemical structures to optimize interactions with specific residues within the BACE-1 active site. The crystal structure of this compound bound to BACE-1 (PDB entry 2VKM) has provided critical molecular insights into these interactions nih.govrcsb.orgpdbj.org. This structural data revealed that the hydroxyethylamine isostere within this compound forms hydrogen bonds with key aspartic acid residues (Asp32 and Asp228) in the enzyme's active site nih.gov. These interactions are crucial for potent inhibition. The design process aimed to enhance these favorable interactions while potentially minimizing interactions that could lead to off-target effects or reduced potency.

The incorporation of specific substituents and their positions on the core structure of this compound were determined through iterative design cycles informed by structural data and biological evaluation. For instance, the inclusion of a 3-methoxybenzyl derivative as a P2' ligand in this compound was found to significantly enhance potency against memapsin 2 researchgate.net.

Evolution of Analogues within the GRL Compound Series

This compound is part of a series of compounds developed with the aim of inhibiting specific proteases. While some GRL compounds, such as GRL-0617 and related analogues, have been explored for their activity against viral proteases like those from SARS-CoV and SARS-CoV-2 frontiersin.orgfrontiersin.orgnih.govmdpi.comnih.gov, this compound specifically emerged from efforts to develop potent BACE-1 inhibitors within the GRL series researchgate.netfrontiersin.orgresearchgate.net.

The development of this compound involved the synthesis and evaluation of various analogues to explore the structure-activity relationship (SAR). Modifications were made to different parts of the molecule to understand their impact on enzyme inhibitory activity and other properties. For example, changes to the P3-phenylmethyl derivative in related inhibitors led to a marked attenuation of activity, highlighting the importance of this moiety for potent BACE-1 inhibition unibo.it.

The iterative process of designing, synthesizing, and biologically evaluating analogues allowed researchers to refine the chemical structure, leading to compounds with improved potency and selectivity. This compound, with its low nanomolar Ki value against BACE-1, represents a successful outcome of this evolutionary process within the GRL compound series focused on BACE-1 inhibition researchgate.net. Other compounds mentioned in the context of BACE1 inhibition within the GRL series include GRL-1439 and GRL-3511 frontiersin.org.

The detailed research findings regarding the potency of this compound and its analogues against BACE-1 are typically presented in data tables within the relevant scientific literature. These tables would show the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for a series of compounds, illustrating the impact of structural variations on biological activity. For instance, this compound exhibited a Ki of 1.8 nM and an IC50 of 2.5 nM in certain assays nih.govresearchgate.net. This potency was a significant improvement over some related analogues researchgate.net.

Here is a representative example of how such potency data might be presented for this compound and a hypothetical analogue, based on reported findings:

CompoundTargetAssay TypeKi (nM)IC50 (nM)
This compoundBACE-1Enzyme Inhibition1.8 nih.govresearchgate.net2.5 nih.govresearchgate.net
Analogue 23Memapsin 2Enzyme Inhibition27 researchgate.net200 researchgate.net

This table illustrates the significant improvement in potency observed with this compound compared to an earlier analogue, underscoring the success of the structure-based design and analogue exploration process.

Molecular Mechanism of Action and Enzyme Kinetics of Grl 8234

Target Engagement: GRL-8234's Interaction with BACE1

This compound functions by engaging directly with the BACE1 enzyme. As an inhibitor, its primary mode of action involves binding to the active site of BACE1, thereby preventing the enzyme from cleaving its substrate, APP. scientiaricerca.comresearchgate.netresearchgate.net BACE1 is a transmembrane aspartic protease, and its active site contains two catalytic aspartate residues. scientiaricerca.combiotech-asia.org The interaction of this compound with these critical residues and surrounding subsites within the active cleft is fundamental to its inhibitory effect. This binding event blocks the enzymatic activity required for the initial step in the amyloidogenic processing pathway of APP. dovepress.comnih.gov

Kinetic Characterization of BACE1 Inhibition by this compound (e.g., Ki values)

The inhibitory potency of this compound against BACE1 has been characterized through enzyme kinetic studies. A key parameter defining this potency is the inhibition constant (Ki). This compound has consistently demonstrated high potency against BACE1, with a reported Ki value of 1.8 nM. researchgate.netosti.govnih.govresearchgate.net This low Ki value indicates a strong binding affinity between this compound and the BACE1 enzyme, suggesting effective inhibition at relatively low concentrations. The kinetic data from inhibition assays of this compound against BACE1 have been analyzed using nonlinear regression, often fitted to equations such as the Morrison equation, to accurately determine the Ki value. osti.govnih.gov

Selectivity Profiling of this compound against Aspartyl Proteases (e.g., BACE2, Cathepsin D)

Ensuring selectivity of a BACE1 inhibitor over other related aspartyl proteases is important to minimize potential off-target effects. This compound has been profiled for its selectivity against other aspartyl proteases, notably BACE2 and Cathepsin D. Studies indicate that this compound exhibits moderate to good selectivity for BACE1 over these related enzymes. nih.govdovepress.comresearchgate.net

Reported selectivity data for this compound include:

More than 39-fold selectivity over BACE2. nih.gov

More than 23-fold selectivity over Cathepsin D. nih.gov

Modest selectivity against BACE2 and Cathepsin D, with reported IC50 values of 79 nM and 138 nM, respectively. researchgate.net

Over 25-fold selectivity against BACE2 and Cathepsin D. researchgate.net

These findings suggest that while this compound is a potent inhibitor of BACE1, it demonstrates a degree of selectivity over BACE2 and Cathepsin D, although the extent of selectivity can vary between studies and reported metrics (Ki vs. IC50).

Here is a summary of reported kinetic and selectivity data for this compound:

TargetAssay TypeMetricValueReference
BACE1EnzymaticKi1.8 nM researchgate.netosti.govnih.govresearchgate.net
BACE2EnzymaticSelectivity Fold>39-fold nih.gov
Cathepsin DEnzymaticSelectivity Fold>23-fold nih.gov
BACE2CellularIC5079 nM researchgate.net
Cathepsin DCellularIC50138 nM researchgate.net
BACE2EnzymaticSelectivity Fold>25-fold researchgate.net
Cathepsin DEnzymaticSelectivity Fold>25-fold researchgate.net

Note: Selectivity fold is typically calculated as the ratio of the IC50 or Ki for the off-target enzyme to that of the primary target (BACE1).

Molecular Modeling and X-ray Crystallographic Insights into this compound-BACE1 Complex Formation

Structural studies, including molecular modeling and X-ray crystallography, have provided valuable insights into how this compound binds to BACE1 at the molecular level. The X-ray crystal structure of the BACE1 ectodomain in complex with this compound (PDB ID 2VKM) is available. scientiaricerca.comresearchgate.netresearchgate.net This structure reveals the specific interactions between the inhibitor molecule and the amino acid residues within the BACE1 active site. scientiaricerca.comresearchgate.net

These structural analyses confirm that this compound occupies the active site cleft of BACE1, making close contacts with the catalytic aspartates (Asp32 and Asp228 in human BACE1) and interacting with various subsites within the binding pocket. scientiaricerca.combiotech-asia.org The structural data are crucial for understanding the binding pose of this compound and the molecular basis for its potency and selectivity. The flexible flap region of BACE1 also plays a role in the binding process and can undergo conformational changes upon inhibitor binding, which has been observed in crystallographic studies of BACE1 complexes. riken.jpresearchgate.net Molecular modeling techniques have further complemented crystallographic data, aiding in the design and optimization of BACE1 inhibitors by predicting binding modes and affinities. scientiaricerca.comdntb.gov.ua

Preclinical Efficacy Studies in in Vitro Systems

Cellular Assays for Amyloid-β Production Inhibition

The primary goal of in vitro cellular assays for a BACE1 inhibitor like GRL-8234 is to confirm that its enzymatic inhibition translates into reduced production of Aβ peptides in a cellular context. While specific reports detailing the initial cell screening of this compound are embedded within broader preclinical studies, the methods used are standard in the field. These assays typically involve cell lines that are engineered to overexpress human APP, ensuring a robust and measurable output of Aβ.

Commonly employed assays to evaluate the efficacy of BACE1 inhibitors include:

ELISA (Enzyme-Linked Immunosorbent Assay): This is a highly specific and quantitative method used to measure the concentration of secreted Aβ peptides (primarily Aβ40 and Aβ42) in the conditioned media of cultured cells. Following treatment with the inhibitor, media samples are collected and analyzed to determine the reduction in Aβ levels compared to vehicle-treated control cells.

Western Blotting (Immunoblotting): This technique is used to detect changes in APP processing. By using specific antibodies, researchers can visualize and quantify the levels of APP and its various fragments. For a BACE1 inhibitor, a key indicator of efficacy is a decrease in the levels of the β-secretase-cleaved C-terminal fragment of APP (known as C99 or β-CTF) and the soluble APPβ fragment (sAPPβ). Studies on this compound in transgenic mouse models have confirmed its ability to significantly reduce both C99 and sAPPβ levels, indicating direct inhibition of BACE1 activity.

FRET-Based Assays: Förster Resonance Energy Transfer (FRET) assays can be used in cell-free systems to measure the direct enzymatic activity of BACE1. These assays utilize a synthetic peptide substrate that mimics the BACE1 cleavage site on APP, flanked by two fluorescent molecules. Cleavage of the substrate by BACE1 separates the molecules and causes a change in the fluorescent signal, which is diminished in the presence of an inhibitor.

These cellular assays are critical for establishing a compound's mechanism of action and for determining its potency in a biological system before advancing to more complex in vivo models.

Evaluation of this compound Potency in Various Cell-Based Models

The potency of an inhibitor is a critical measure of its effectiveness and is typically expressed as the half-maximal inhibitory concentration (IC50) in cell-based assays or the inhibitory constant (Ki) in cell-free enzymatic assays.

For this compound, its high potency was established through direct enzymatic assays. Research has demonstrated that this compound is a potent inhibitor of β-secretase with a Ki value of 1.8 nM . The Ki is a measure of the inhibitor's binding affinity to the enzyme, with a lower value indicating a stronger interaction and higher potency. This strong enzymatic inhibition is the basis for its ability to lower Aβ production effectively.

While specific IC50 values from various cell lines (such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells expressing APP) are not detailed in the primary reports, the potent Ki value suggests that the compound would exhibit low nanomolar IC50 values in such cellular systems. The efficacy observed in subsequent preclinical studies in transgenic mice, where this compound reduced brain Aβ levels by approximately 50%, further substantiates its high potency in a complex biological environment.

Table 1: Potency of this compound

Parameter Value Description
Ki (Inhibitory Constant) 1.8 nM Measures the binding affinity of this compound to the BACE1 enzyme in a cell-free system. A lower value indicates higher potency.

In Vivo Pharmacological Investigations and Therapeutic Outcomes

Studies in Transgenic Alzheimer's Disease Mouse Models

The β-secretase inhibitor GRL-8234 has been evaluated in transgenic mouse models of Alzheimer's disease to determine its efficacy in mitigating disease-related pathology and cognitive deficits. nih.govnih.gov Studies have primarily utilized the Tg2576 and 5XFAD mouse models, which develop age-dependent amyloid-β (Aβ) plaque deposition and associated memory impairments. nih.govrfmh.org

This compound has demonstrated the ability to effectively reduce Aβ levels in the brains of transgenic mice. nih.gov In a study involving 3-month-old Tg2576 mice, a single intraperitoneal injection of this compound led to a rapid and sustained decrease in soluble Aβ in the brain's interstitial fluid (ISF). nih.gov Levels of ISF Aβ40 were reduced by approximately 50% within three hours and this reduction was maintained, reaching over 50% by the 12-hour mark. nih.gov A similar effect was observed in plasma, where Aβ40 levels were maximally inhibited by about 50% at 3 hours, with the inhibition lasting through 12 hours. nih.gov

In studies with 5XFAD mice, chronic treatment with this compound for two months resulted in a significant reduction of total cerebral Aβ42 levels in younger mice (6 months old at study completion). rfmh.org However, the therapeutic effect was diminished in older animals; 12-month-old 5XFAD mice that received the same treatment regimen showed only marginal reductions in Aβ42. nih.gov

Table 1: Effect of this compound on Amyloid-β Levels
Animal ModelBiofluid/TissueAβ SpeciesKey FindingSource
Tg2576 MiceBrain Interstitial Fluid (ISF)Aβ40~50% reduction at 3 hours; >50% reduction by 12 hours. nih.gov
Tg2576 MicePlasmaAβ40~50% maximal inhibition at 3 hours, maintained through 12 hours. nih.gov
5XFAD Mice (Younger)BrainAβ42Significant reduction (~62%) after 2 months of treatment. rfmh.org
5XFAD Mice (Older)BrainAβ42Marginal reduction after 2 months of treatment. nih.gov

Long-term administration of this compound has been shown to reduce the amyloid plaque load in the brains of Tg2576 mice. nih.gov In experiments involving continuous treatment for 5 to 7.5 months, significant reductions in both the number and area of amyloid plaques were observed. nih.gov One experiment reported an approximate 65% reduction in both plaque number and total plaque area compared to control animals. nih.gov Other experiments confirmed these findings, showing plaque number and area reductions ranging from 45% to 60%. nih.gov

Table 2: Impact of Long-Term this compound Treatment on Amyloid Plaque Burden in Tg2576 Mice
ParameterObserved ReductionSource
Plaque Number~45-65% nih.gov
Plaque Area~45-65% nih.gov

The reduction in Aβ pathology following this compound treatment is associated with improvements in cognitive function in Alzheimer's disease mouse models. nih.govnih.gov In Tg2576 mice, long-term treatment rescued age-related cognitive decline as measured by the Morris Water Maze (MWM), a test of spatial learning and memory. nih.govnih.gov Cognitive improvements were also seen in the Y-maze test, where this compound-treated mice exhibited a higher percentage of spontaneous alternation compared to control mice (57.8% vs. 44.6%), indicating enhanced spatial working memory. nih.gov

Similarly, in younger 5XFAD mice (treated from 4 to 6 months of age), chronic this compound administration reversed memory impairments in the Y-maze spontaneous alternation task, restoring performance to the level of wild-type controls. rfmh.org However, consistent with the biochemical findings, the treatment was not effective in improving memory function in older 5XFAD mice (treated from 10 to 12 months of age) that already had massive Aβ deposition. nih.gov

Table 3: Cognitive and Behavioral Outcomes of this compound Treatment
Animal ModelAge GroupBehavioral TestResultSource
Tg2576 MiceN/A (Long-term study)Morris Water MazeRescue of age-related cognitive decline. nih.gov
Tg2576 MiceN/A (Long-term study)Y-MazeImproved spontaneous alternation vs. control (57.8% vs. 44.6%). nih.gov
5XFAD MiceYounger (4-6 months)Y-MazeReversal of memory impairments to wild-type levels. rfmh.org
5XFAD MiceOlder (10-12 months)Y-MazeMemory function remained impaired; no significant improvement. nih.gov

As a β-secretase (BACE1) inhibitor, this compound directly targets the amyloidogenic processing of the amyloid precursor protein (APP). nih.gov Studies in 5XFAD mice demonstrated that this compound treatment significantly reduced levels of the β-secretase-cleaved C-terminal fragment of APP (C99) in younger mice. rfmh.org The reduction in C99, a direct product of BACE1 activity, correlates with the observed decreases in Aβ42. rfmh.org Since BACE1 cleavage of APP produces both C99 and the soluble APPβ fragment (sAPPβ), a reduction in C99 implies a concurrent reduction in sAPPβ levels. In long-term studies with Tg2576 mice, no accumulation of the full-length amyloid-β precursor protein was observed after several months of inhibitor treatment. nih.govnih.gov

Table 4: Effect of this compound on APP Processing Products
Animal ModelAPP ProductEffectSource
5XFAD Mice (Younger)C99 (β-CTF)Significant reduction (~57%). rfmh.org
Tg2576 MiceFull-length APPNo accumulation observed after long-term treatment. nih.gov

Investigations in Other Preclinical Animal Species

To exert its pharmacological effect, a β-secretase inhibitor must cross the blood-brain barrier and achieve sufficient concentration in the central nervous system (CNS). nih.gov The brain penetration of this compound was assessed in rats following a single intravenous administration of radiolabeled [¹⁴C]this compound. nih.gov

One hour after injection, approximately 10% of the radioactivity was measured in the brain. nih.gov The compound showed a slower clearance from the brain compared to its rapid decrease in plasma. nih.gov Based on the area under the curve (AUC) over a 24-hour period, the brain penetration of this compound was estimated to be 16.3% after correcting for the amount of compound present in the brain's blood volume. nih.gov

Table 5: Brain Penetration of this compound in Rats
Time PointParameterResultSource
1 Hour Post-InjectionRadioactivity in Brain~10% of injected dose. nih.gov
24 Hours Post-InjectionBrain Penetration (AUC-based)16.3% nih.gov

Systemic Effects on Amyloid-β Metabolism Across Species

Research into this compound demonstrates its ability to penetrate the brain and influence the metabolism of amyloid-β (Aβ), a key peptide implicated in Alzheimer's disease. nih.gov Studies in rodent models have been crucial in elucidating these effects.

In rats, intravenous administration of this compound showed that the compound effectively crosses the blood-brain barrier. nih.gov One hour after injection, approximately 10% of the radioactivity from a labeled version of the compound was detected in the brain. Over a 24-hour period, it was calculated that 16% of this compound is present in the brain, a level expected to be sufficient for the effective inhibition of its target enzyme, β-secretase. nih.gov

In Tg2576 transgenic mice, a model for Alzheimer's disease, this compound demonstrated a rapid and sustained impact on Aβ levels in both the brain and the periphery. nih.gov Following a single intraperitoneal injection, levels of soluble Aβ in the brain's interstitial fluid (ISF) were measured. The results showed a significant and rapid decrease in Aβ40. nih.gov A comparable effect was observed in the plasma, indicating a systemic influence on Aβ metabolism. nih.gov

The table below summarizes the observed reduction in Aβ40 levels in Tg2576 mice after treatment with this compound. nih.gov

Table 1: Effect of this compound on Aβ40 Levels in Tg2576 Mice
CompartmentTime Post-InjectionPercentage Reduction of Aβ40
Brain Interstitial Fluid (ISF)3 hours~50%
Brain Interstitial Fluid (ISF)12 hours>50%
Plasma3 hours~50% (maximal inhibition)
Plasma12 hours~50% (inhibition maintained)

These findings collectively suggest that this compound effectively enters the central nervous system and exerts a potent inhibitory effect on Aβ production, leading to reduced levels in both the brain and plasma. nih.gov

Disease Progression-Dependent Efficacy of this compound in Preclinical Models

The therapeutic effectiveness of targeting Aβ production can be significantly influenced by the pathological stage of Alzheimer's disease. nih.gov A study utilizing the 5XFAD transgenic mouse model investigated the efficacy of this compound when administered at different stages of Aβ plaque deposition. nih.gov The research compared the outcomes of a two-month treatment regimen in younger mice with modest plaque pathology (starting at 4 months of age) and older mice with massive plaque deposition (starting at 10 months of age). nih.gov

In the younger 5XFAD mice, chronic treatment with this compound yielded significant therapeutic benefits. The compound successfully reversed memory impairments as measured by the spontaneous alternation Y-maze task. nih.gov This functional improvement was accompanied by a significant reduction in the levels of cerebral Aβ42, the more aggregation-prone form of the peptide. nih.gov

Conversely, the same treatment regimen proved far less effective in the older mice with advanced pathology. nih.gov In these animals, this compound treatment resulted in only marginal reductions in cerebral Aβ42 levels, and their memory functions remained impaired. nih.gov The study noted that with progressive Aβ accumulation in the 5XFAD mice, the expression of both the β-secretase enzyme (BACE1) and the full-length amyloid precursor protein (APP) was significantly elevated. This compound treatment did not affect these elevated expression levels in the older mice, which may contribute to the reduced efficacy. nih.gov

The following table contrasts the efficacy of this compound in 5XFAD mice based on the stage of disease progression at the start of treatment. nih.gov

Table 2: Disease Stage-Dependent Efficacy of this compound in 5XFAD Mice
Treatment Group (Age at Start)Pathology StageEffect on Cerebral Aβ42 LevelsEffect on Memory Impairment
Younger (4 months)Modest Aβ Plaque DepositionSignificant ReductionReversed
Older (10 months)Massive Aβ Plaque DepositionMarginal ReductionRemained Impaired

These results provide critical insight, suggesting that the therapeutic window for β-secretase inhibition with compounds like this compound may be most promising during earlier stages of the disease, before Aβ plaque pathology becomes extensive and potentially self-sustaining. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles for Grl 8234

Identification of Key Structural Determinants for BACE1 Potency

GRL-8234 is based on a hydroxyethylamine isostere, a common feature in many aspartyl protease inhibitors designed to mimic the transition state of the enzymatic reaction researchgate.netresearchgate.net. X-ray crystallographic analysis of BACE1 in complex with this compound has been instrumental in understanding the molecular basis of its potency scientiaricerca.comresearchgate.netunibo.itnih.gov. These studies reveal that the hydroxyl group and the secondary amine group of the hydroxyethylamine core form a network of tight hydrogen bonds with the catalytic aspartic acid residues (Asp32 and Asp228) in the BACE1 active site scientiaricerca.commdpi.comunibo.it. This interaction is crucial for effective inhibition mdpi.com.

Specific substituents on the this compound scaffold have been identified as key determinants of its high potency. For instance, the incorporation of a 3-methoxybenzyl derivative at the P2' position significantly enhanced inhibitory activity researchgate.net. This modification resulted in a substantial increase in potency compared to derivatives with other substituents, such as an unsubstituted indolylmethyl group researchgate.net. The P2-sulfonamide derivative also plays a role, fitting well into the S2-site of BACE1 and forming extensive hydrogen bonds unibo.it.

Studies comparing this compound with related compounds have highlighted the importance of stereochemistry and the nature of the P3 and P2' ligands for optimal binding and activity researchgate.netunibo.it.

Investigation of Substituent Effects on Inhibitory Activity and Selectivity

Systematic modification of substituents on the this compound core structure has been performed to understand their impact on inhibitory activity against BACE1 and selectivity over other aspartic proteases, such as BACE2 and cathepsin D researchgate.netunibo.itscribd.com.

The introduction of a 3-methoxybenzyl group at the P2' position was shown to dramatically improve BACE1 inhibitory activity, leading to a reported Ki value of 1.8 nM researchgate.net. This represents a significant potency enhancement compared to earlier compounds researchgate.net.

Selectivity is a critical aspect of BACE1 inhibitors to avoid off-target effects. This compound has demonstrated good selectivity profiles. Research indicates that this compound is significantly more selective for BACE1 compared to BACE2 and cathepsin D unibo.itscribd.com. For example, one study reported this compound to be 39-fold selective over BACE2 and 23-fold selective over Cathepsin D unibo.it. Another study using this compound as a reference compound reported EC50 values indicating good selectivity over BACE2 and cathepsin D scribd.com.

Variations in other parts of the molecule, such as the P3 position, have also been explored. Replacing the P3-phenylmethyl derivative with other groups resulted in a marked attenuation of activity, underscoring the importance of this substituent for potent binding unibo.it.

Data from various studies illustrate the impact of structural modifications on BACE1 potency and selectivity.

CompoundP2' SubstituentBACE1 Activity (Ki/IC50)BACE2 Selectivity (fold)Cathepsin D Selectivity (fold)
Indole derivativeIndolylmethylKi = 230 nM, IC50 = 620 nM researchgate.net--
Inhibitor 23N-methylsulfonamide indoleKi = 27 nM, IC50 = 200 nM researchgate.net--
This compound3-methoxybenzylKi = 1.8 nM, IC50 = 1 nM (cellular) researchgate.net~39 unibo.it, >10 scribd.com~23 unibo.it, >100 scribd.com
Inhibitor XXIXP2'-isopropylKi = 425 nM unibo.it--
Inhibitor XXXP3-phenylmethyl replacementKi = 552 nM unibo.it--

Note: Activity and selectivity values may vary slightly depending on the specific assay conditions and cell lines used in different studies.

Design Strategies for Enhanced Cellular Activity and Central Nervous System Permeability

Achieving sufficient cellular activity and the ability to cross the blood-brain barrier are critical challenges in developing BACE1 inhibitors for AD treatment nih.govmedtechbcn.com. Design strategies for this compound and related compounds have aimed to address these aspects.

The remarkable cellular activity of this compound (reported cellular IC50 of 1 nM) has been attributed, in part, to a favorable balance of its lipophilic and basic amine properties researchgate.netunibo.it. This balance is important for membrane permeability and interaction with intracellular targets like BACE1, which resides in cellular compartments nih.gov.

Designing molecules that can effectively cross the BBB is complex and often involves optimizing physicochemical properties such as molecular weight, lipophilicity (often represented by LogP or LogD), and the number of hydrogen bond donors and acceptors medtechbcn.comdovepress.com. While specific detailed data on this compound's BBB permeability and the strategies used to optimize it are not extensively detailed in the provided snippets, the fact that it has shown relevant in vivo properties in transgenic mice, including reduction of Aβ production in the brain, suggests it possesses sufficient CNS permeability to exert its pharmacological effect patsnap.comunibo.itresearchgate.net.

General strategies for enhancing CNS permeability of small molecules include reducing polar surface area, optimizing lipophilicity, and minimizing interactions with efflux transporters like P-glycoprotein (P-gp) and BCRP, which actively pump compounds out of the brain medtechbcn.comdovepress.com. The design of this compound, with its balance of lipophilic and basic features, likely incorporates principles aimed at navigating these biological barriers.

Further research and structural modifications based on compounds like this compound continue to explore strategies for improving the delivery of BACE1 inhibitors to the brain while maintaining potency and selectivity researchgate.net.

Synergistic Therapeutic Approaches Involving Grl 8234

Combination Studies with Other Pharmacological Agents (e.g., Memantine)

Studies have investigated the effects of combining GRL-8234 with other drugs, notably memantine (B1676192), in models of Alzheimer's disease. Research in 5XFAD transgenic mice, a model exhibiting extensive cerebral amyloid-beta (Aβ) deposition and cognitive deficits, has provided insights into these combination strategies patsnap.comnih.govresearchgate.net.

A chronic treatment regimen involving a combination of 33.4 mg/kg this compound and 10 mg/kg memantine was evaluated in 12-month-old 5XFAD mice. This age represents an advanced symptomatic stage of the disease in this model patsnap.comnih.govresearchgate.net. The study assessed cognitive function using several behavioral tasks, including contextual fear conditioning, spontaneous alternation Y-maze, and nest building patsnap.comnih.govresearchgate.netresearchgate.net. The results indicated that the combination treatment rescued cognitive deficits in these mice, whereas treatment with either this compound or memantine alone did not achieve this effect at the tested doses patsnap.comnih.govresearchgate.netresearchgate.net.

Data from these studies highlight the potential for enhanced cognitive benefits when this compound is administered in combination with memantine in this specific AD mouse model. patsnap.comnih.govresearchgate.netresearchgate.net

Treatment Group Contextual Fear Conditioning (% Freezing) Spontaneous Alternation Y-Maze (%) Nest Building Score
Wild-type Control (Vehicle) High High High
5XFAD (Vehicle) Low Low Low
5XFAD (this compound alone) Low Low Low
5XFAD (Memantine alone) Low Low Low
5XFAD (this compound + Memantine) High High High

Note: Data is illustrative based on reported outcomes (rescue of deficits) and not precise numerical values from the source. patsnap.comnih.govresearchgate.netresearchgate.net

Further studies also explored the combination of this compound with donepezil (B133215) in 5XFAD mice at 12 months of age. In contrast to the findings with memantine, the combination of this compound (33.4 mg/kg) and donepezil (0.3 mg/kg) did not demonstrate a rescue of contextual memory deficits or impaired nesting behavior in this model researchgate.net.

Mechanistic Basis for Enhanced Therapeutic Efficacy in Combination Regimens

While the combination of this compound and memantine showed improved cognitive outcomes in 5XFAD mice, biochemical and immunohistochemical analyses did not reveal a synergistic reduction in the β-amyloidogenic processing of amyloid precursor protein (APP) or Aβ levels in the brains of these mice patsnap.comnih.govresearchgate.net. This suggests that the observed cognitive benefits of the combination therapy may not be primarily mediated by a synergistic effect on Aβ reduction.

This compound is characterized as a selective BACE1 inhibitor patsnap.comnih.govresearchgate.net. BACE1 is an enzyme that initiates the production of Aβ peptides, and its inhibition has been a target for AD therapy patsnap.comnih.govresearchgate.netnih.gov. Memantine, on the other hand, is an FDA-approved medication for moderate-to-severe AD that acts as a low-affinity, voltage-dependent uncompetitive antagonist at glutamatergic NMDA receptors wikipedia.orgmims.comnih.gov. Dysfunction of glutamatergic neurotransmission and excessive stimulation of NMDA receptors have been implicated in neurodegeneration in AD wikipedia.orgmims.comnih.gov.

The potential synergistic cognitive benefits of combining a BACE1 inhibitor like this compound with memantine within their safe dose ranges are hypothesized to increase the effectiveness of the individual drugs patsnap.comnih.govresearchgate.net. While this compound targets the upstream production of Aβ, memantine modulates glutamatergic activity, potentially addressing different pathological aspects of AD. The lack of synergistic effect on Aβ levels suggests that the combined benefit might arise from complementary mechanisms rather than a direct potentiation of Aβ reduction. Memantine's action on NMDA receptors could potentially mitigate excitotoxicity or other downstream effects of AD pathology that are not directly addressed by BACE1 inhibition alone.

Further research is needed to fully elucidate the precise mechanisms by which the combination of this compound and memantine leads to enhanced cognitive outcomes in AD models.

Future Research Directions and Unresolved Questions

Exploring Long-Term Neurobiological Effects of Sustained BACE1 Inhibition

While BACE1 inhibition effectively reduces Aβ levels, concerns exist regarding the long-term neurobiological consequences of sustained BACE1 suppression tandfonline.comd-nb.infonih.gov. BACE1 is involved in cleaving substrates other than Amyloid Precursor Protein (APP), playing roles in processes such as synaptic plasticity, myelination, axon guidance, and neuronal survival lakeforest.edutandfonline.comd-nb.infonih.govnih.govmdpi.com. Research using BACE1 knockout mice has revealed diverse physiological roles and associated phenotypes, including synaptic alterations, seizure activity, sensorimotor and cognitive deficits, and metabolic abnormalities acs.orgd-nb.infofrontiersin.orgjneurosci.org.

Future research needs to thoroughly investigate how chronic BACE1 inhibition by compounds like GRL-8234 impacts these vital neurobiological functions in the long term. Questions remain about whether the reduction in Aβ is sufficient to outweigh potential detriments from altering the processing of other BACE1 substrates nih.gov. Studies are needed to understand the dose-dependent effects of BACE1 inhibitors on various neural circuits and functions beyond Aβ reduction nih.gov. This includes examining potential alterations in synaptic transmission and plasticity, which have been observed in BACE1-deficient mice nih.govuni-muenchen.de.

Investigating Potential Compensatory Mechanisms in Response to Chronic this compound Administration

The biological system can exhibit compensatory responses to prolonged pharmacological interventions. A critical unresolved question is whether chronic administration of BACE1 inhibitors, such as this compound, might trigger compensatory mechanisms that could impact efficacy or lead to unforeseen consequences. While some studies in mouse models of AD have indicated no sign of compensatory adaptation over a 2.5-month treatment period with a BACE1 inhibitor regarding plaque growth, the possibility of compensatory changes over longer durations or in different biological pathways remains nih.gov.

Future research should focus on identifying and characterizing any such compensatory mechanisms. This could involve studying changes in the expression or activity of other proteases, alterations in APP processing pathways, or adaptations in neuronal or glial cell function in response to sustained BACE1 inhibition. Understanding these potential compensatory responses is crucial for predicting the long-term effectiveness and safety of BACE1 inhibitors.

Methodological Advancements in BACE1 Inhibitor Research

The challenges faced in developing successful BACE1 inhibitors highlight the need for methodological advancements in research biorxiv.orgplos.orgnih.gov. Despite extensive efforts using various drug discovery techniques, translating preclinical success to clinical efficacy has been difficult biorxiv.orgplos.orgnih.gov. Issues such as achieving sufficient brain penetration, minimizing off-target effects, and predicting clinical outcomes remain significant hurdles mdpi.complos.org.

Future research should explore novel methodologies for the design, screening, and evaluation of BACE1 inhibitors. This includes leveraging advanced computational techniques, such as artificial intelligence and machine learning, for de novo drug discovery and predicting binding affinities and dynamic interactions biorxiv.orgplos.orgbiorxiv.org. Improved in vitro and in vivo models that better recapitulate the complexity of human AD and the physiological roles of BACE1 are also needed lakeforest.edu. Furthermore, developing more sensitive biomarkers to assess target engagement and downstream effects of BACE1 inhibition in clinical settings is essential d-nb.info.

Elucidating Broader Physiological Roles of BACE1 Relevant to Therapeutic Targeting by this compound

While BACE1's role in Aβ production is well-established, research continues to uncover its broader physiological functions beyond APP processing nih.govmdpi.comfrontiersin.orgwhiterose.ac.uk. BACE1 has been implicated in various processes, including glucose homeostasis, insulin (B600854) signaling, inflammation, and cardiovascular function, through the cleavage of a diverse range of substrates whiterose.ac.uk. The full extent of non-CNS functions of BACE1 may not yet be completely understood whiterose.ac.uk.

Future research is needed to comprehensively elucidate these broader physiological roles of BACE1 and the consequences of inhibiting its activity on these pathways. This is particularly relevant for therapeutic targeting by compounds like this compound, as off-target or mechanism-based side effects related to the inhibition of BACE1's non-APP substrates have been a concern in clinical trials tandfonline.comd-nb.info. Identifying all relevant BACE1 substrates and understanding the functional consequences of their cleavage is critical for predicting potential adverse effects and for developing strategies to mitigate them, such as achieving a therapeutic window that balances Aβ reduction with minimal impact on other essential BACE1 functions nih.govd-nb.info.

Q & A

Q. What is the primary mechanism of action of GRL-8234 in Alzheimer’s disease research?

this compound is a potent, selective, and bioavailable inhibitor of β-secretase 1 (BACE1), an enzyme critical for cleaving amyloid precursor protein (APP) to produce neurotoxic β-amyloid (Aβ) peptides. By blocking BACE1 activity, this compound reduces the production of Aβ42, a key driver of amyloid plaque formation in Alzheimer’s disease (AD) models. Its inhibitory potency is demonstrated by an IC50 of 2.5 nM in neuroblastoma cells and a Ki of 1.8 nM . Preclinical studies in 5XFAD transgenic mice show significant reductions in Aβ42 levels and plaque burden when administered early in disease progression .

Q. Which experimental models and protocols are used to evaluate this compound’s efficacy?

this compound is primarily tested in the 5XFAD transgenic mouse model, which co-expresses five familial AD mutations in APP and presenilin 1 (PS1). Key protocols include:

  • Treatment regimen : Daily intraperitoneal injections of 33.4 mg/kg this compound dissolved in PEG 300/glucose (1:1) for 2 months. Efficacy is assessed at early (4–6 months) and advanced (10–12 months) disease stages .
  • Behavioral tests : Spontaneous alternation in Y-maze tasks to evaluate working memory .
  • Biochemical assays : Immunoblotting for APP metabolites (C99, C83, sAPPβ/sAPPα) and ELISA for Aβ42 quantification in brain homogenates .

Advanced Research Questions

Q. How does the timing of this compound administration influence therapeutic outcomes?

Therapeutic efficacy is highly dependent on intervention timing:

  • Early-stage treatment (4–6 months) : Reduces Aβ42 levels by ~50% and improves memory performance in Y-maze tasks .
  • Late-stage treatment (10–12 months) : Limited reduction in Aβ42 (<20%) and no improvement in memory deficits, likely due to irreversible plaque accumulation and neuronal loss .
    Methodological insight : Researchers should stratify treatment groups by disease progression and include longitudinal Aβ imaging (e.g., PET scans) to monitor dynamic changes .

Q. What methodological challenges arise in predicting this compound’s activity using computational models?

The BACE dataset presents challenges due to strict quantitative IC50 (qIC50) requirements and molecular complexity. For example:

  • Baseline model limitations : Traditional pooling methods (TopK, SAG) misclassify this compound as a non-inhibitor (prediction score <0.5) due to inadequate edge-information retention in molecular graphs .
  • Improved approaches : MESPool (Molecular Edge Shrinkage Pooling) outperforms baselines by prioritizing critical molecular edges, enabling accurate visualization of this compound’s binding interactions .
    Recommendation : Validate computational predictions with in vitro BACE1 activity assays and structural docking studies .

Q. How do contradictory findings about this compound’s effects on APP metabolites inform mechanistic understanding?

A paradoxical reduction in C83 (α-secretase-derived metabolite) is observed in this compound-treated 5XFAD mice, despite BACE1-specific inhibition. Key findings include:

  • C83 dynamics : C83 levels decrease with this compound treatment, but this is attributed to reduced substrate availability (C99) for α-secretase cleavage rather than direct α-secretase inhibition .
  • sAPPα stability : sAPPα levels remain unchanged, confirming that this compound does not interfere with α-secretase activity .
    Implication : Researchers should measure full-length APP and BACE1 expression alongside metabolites to disentangle primary vs. secondary effects .

Data Contradiction Analysis

Q. Why does this compound fail to reduce age-dependent increases in full-length APP and BACE1 expression?

In 12-month-old 5XFAD mice, chronic this compound administration reduces Aβ42 but does not alter age-related upregulation of APP or BACE1 (both elevated by ~200–300% compared to wild-type controls). This suggests:

  • Compensatory mechanisms : Persistent APP/BACE1 overexpression may overwhelm pharmacological inhibition, limiting Aβ reduction in advanced disease .
  • Therapeutic strategy : Combinatorial approaches (e.g., BACE1 inhibitors + APP expression modulators) may be needed for late-stage interventions .

Methodological Recommendations

  • Experimental design : Include age-matched wild-type controls and baseline Aβ42 measurements to account for natural disease progression .
  • Data interpretation : Use ratio-based normalization (e.g., C99/C83) to control for APP expression variability .
  • Ethical compliance : Adhere to NIH guidelines for animal studies, including IACUC approval and humane endpoints for cognitive testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.